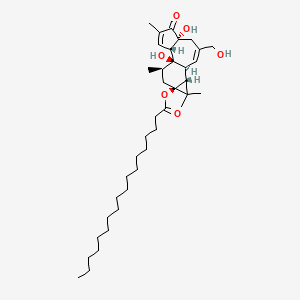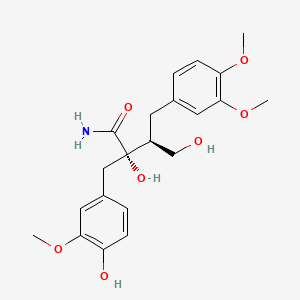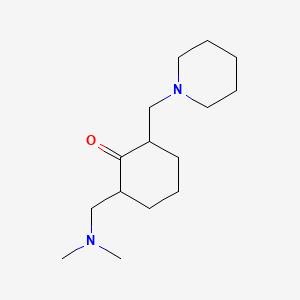
2-((Dimethylamino)methyl)-6-(1-piperidinylmethyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Dimethylamino)methyl)-6-(1-piperidinylmethyl)cyclohexanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexanone core substituted with dimethylamino and piperidinylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-6-(1-piperidinylmethyl)cyclohexanone typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone with dimethylamine and piperidine derivatives under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-((Dimethylamino)methyl)-6-(1-piperidinylmethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((Dimethylamino)methyl)-6-(1-piperidinylmethyl)cyclohexanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-((Dimethylamino)methyl)-6-(1-piperidinylmethyl)cyclohexanone involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(1-piperidinyl)-5-pyrimidinol hydrochloride
- 1-(1-Methyl-4-piperidinyl)piperazine
- 2-(2-Methyl-1-piperidinyl)-1-phenylethanol
Uniqueness
Compared to similar compounds, 2-((Dimethylamino)methyl)-6-(1-piperidinylmethyl)cyclohexanone stands out due to its unique combination of functional groups and its versatile reactivity. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages in terms of reactivity and potential biological activity.
Properties
CAS No. |
6333-28-4 |
|---|---|
Molecular Formula |
C15H28N2O |
Molecular Weight |
252.40 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-6-(piperidin-1-ylmethyl)cyclohexan-1-one |
InChI |
InChI=1S/C15H28N2O/c1-16(2)11-13-7-6-8-14(15(13)18)12-17-9-4-3-5-10-17/h13-14H,3-12H2,1-2H3 |
InChI Key |
FIDWOYJZBJLWKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCCC(C1=O)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


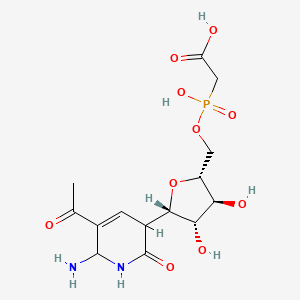
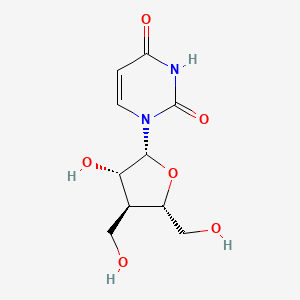


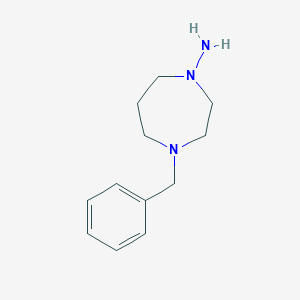

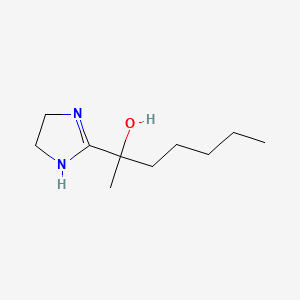
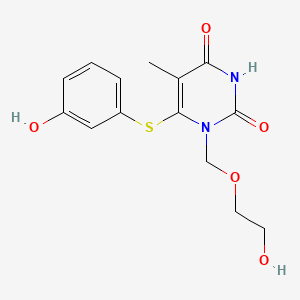
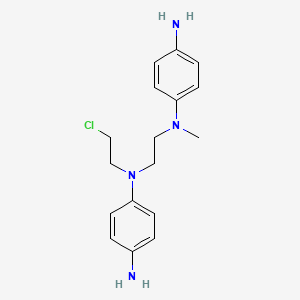
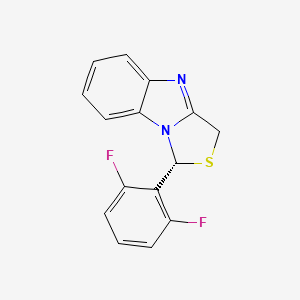
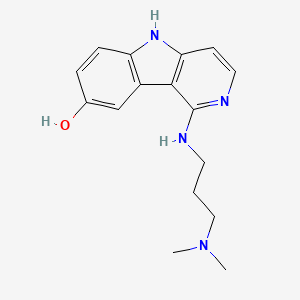
![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)
